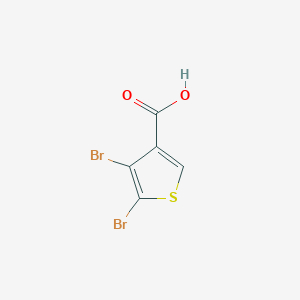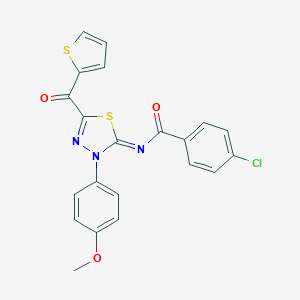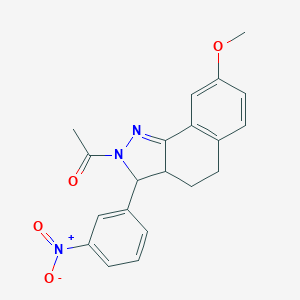
4,5-Dibromothiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromothiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a carboxylic acid group in this compound makes it a valuable intermediate in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Dibromothiophene-3-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of thiophene-3-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the thiophene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dibromothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the thiophene ring make it susceptible to electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Electrophilic Substitution: Bromine, chlorine, nitric acid, sulfuric acid.
Nucleophilic Substitution: Amines, thiols, alkoxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Electrophilic Substitution: Substituted thiophenes with various functional groups.
Nucleophilic Substitution: Thiophene derivatives with different substituents replacing the bromine atoms.
Reduction: Thiophene derivatives with reduced carboxylic acid groups.
Applications De Recherche Scientifique
4,5-Dibromothiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is employed in the development of conjugated polymers and organic semiconductors for electronic and optoelectronic devices.
Biology and Medicine: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Dibromothiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In materials science, its conjugated structure contributes to the electronic properties of polymers and semiconductors. The presence of bromine atoms and a carboxylic acid group influences its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dibromothiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2 position.
4-Bromo-3-thiophenecarboxylic acid: Contains only one bromine atom and the carboxylic acid group at the 3 position.
3,4-Dibromothiophene: Lacks the carboxylic acid group, making it less versatile in certain applications.
Uniqueness
4,5-Dibromothiophene-3-carboxylic acid is unique due to the specific positioning of the bromine atoms and the carboxylic acid group. This arrangement enhances its reactivity and makes it a valuable intermediate in various chemical reactions and applications. Its ability to undergo both electrophilic and nucleophilic substitutions, as well as reductions, adds to its versatility in organic synthesis and materials science.
Propriétés
IUPAC Name |
4,5-dibromothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYZJCDPKDFHPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Br)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101079-66-7 |
Source


|
| Record name | 4,5-dibromothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-({4-nitrophenyl}diazenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B428492.png)
![3-(4-Methoxyphenyl)-2-[4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B428495.png)

![3-(4-chlorobenzoyl)-5-{2-nitrophenyl}-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B428498.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile](/img/structure/B428500.png)
![3-(4-Chlorophenyl)-2-[4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B428503.png)
![Ethyl 1-(4-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B428506.png)
![6,7,9,10,17,18,19,20-octahydrodibenzo[h,p][1,4,7,11,14]trioxadiazacycloheptadecine-16,21-dione](/img/structure/B428507.png)
![4-methyl-N-{2-[3-(2-{[(4-methylphenyl)sulfonyl]amino}phenoxy)propoxy]phenyl}benzenesulfonamide](/img/structure/B428510.png)


![3-{3-nitrophenyl}-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B428514.png)
